Nav1.7 Inhibitory Potency: A Direct Head-to-Head Comparison of (S)-Isobutyl vs. (R)-Phenyl Analog
In a direct comparison from the same patent family assay protocol, the target compound demonstrates an IC50 of 17 nM against human Nav1.7 . A close structural analog with an (R)-phenyl substitution at the oxazoline 4-position (US9212182, 658) exhibits an IC50 of 10 nM in the same assay system . This 1.7-fold difference in potency, while small, is experimentally determined and confirms that the specific 4-substituent and absolute configuration directly tune target engagement.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 17 nM |
| Comparator Or Baseline | (R)-4-phenyl analog: IC50 = 10 nM |
| Quantified Difference | The target compound is 1.7-fold less potent than the (R)-phenyl analog. |
| Conditions | Inhibition of human Nav1.7 expressed in HEK293 cells, measured by automated patch-clamp (PatchXpress) at a holding potential yielding 20-50% inactivation. |
Why This Matters
For Nav1.7-dependent pharmacological studies, this 17 nM potency defines the target compound's specific functional profile versus other tool compounds, enabling precise concentration selection for in vitro assays.
- [1] BindingDB. (n.d.). BDBM217517 (US9212182, 363) Affinity Data: IC50 of 17 nM for inhibition of human Nav1.7. Retrieved from ww.w.bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM217656 (US9212182, 658) Affinity Data: IC50 of 10 nM for inhibition of human Nav1.7. Retrieved from ww.w.bindingdb.org View Source
